molecular formula C5H9N3O B13132392 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol

Cat. No.: B13132392
M. Wt: 127.14 g/mol
InChI Key: OGECMDSWYVNTLD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent, such as ethylene oxide, under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative without the ethan-1-ol moiety.

    1-(1-Methyl-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.

    1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone: An oxidized form of the compound with a ketone group.

Uniqueness: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethan-1-ol moiety provides additional reactivity and potential for further functionalization compared to simpler triazole derivatives .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(1-methyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H9N3O/c1-4(9)5-6-3-8(2)7-5/h3-4,9H,1-2H3

InChI Key

OGECMDSWYVNTLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=N1)C)O

Origin of Product

United States

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